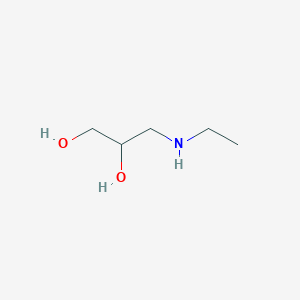

3-(Ethylamino)propane-1,2-diol

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In the realm of modern organic chemistry, amino alcohols like 3-(Ethylamino)propane-1,2-diol serve as valuable building blocks and intermediates in the synthesis of more complex molecules. wikipedia.orgiris-biotech.de Their ability to participate in a wide range of chemical reactions, including those involving their amine and hydroxyl groups, makes them versatile synthons. For instance, the hydroxyl groups can be oxidized to form carbonyl compounds, while the amino group can engage in nucleophilic substitution reactions. evitachem.com

From a medicinal chemistry perspective, the amino alcohol motif is a common feature in many biologically active compounds and pharmaceuticals. wikipedia.orgsolubilityofthings.com The presence of both hydrogen bond donors (hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen atom) allows these molecules to interact with biological targets such as enzymes and receptors. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, related structures are explored for their potential in drug discovery and as components of drug delivery systems. chemscene.comsmolecule.com The structural analogue, 3-(Methylamino)propane-1,2-diol, for example, is recognized as a building block in the creation of pharmaceuticals. chemscene.comcymitquimica.com

Historical Trajectories of Amino Alcohol Derivatives in Chemical Synthesis

The use of amino alcohol derivatives in chemical synthesis has a rich history. Early research, dating back to at least the mid-20th century, explored the synthesis and stereochemistry of various amino alcohols. acs.org A significant focus has been on the development of stereoselective methods for their preparation, as the stereochemistry of these compounds is often crucial for their biological activity and their effectiveness as chiral auxiliaries in asymmetric synthesis. acs.org

Historically, synthetic routes often relied on the derivatization of naturally occurring chiral molecules like amino acids. diva-portal.org Over time, more sophisticated methods have been developed, including the ring-opening of epoxides with amines, a common strategy for preparing 1,2-amino alcohols. wikipedia.org For instance, the synthesis of a related compound, (R)-3-(dimethylamino)propane-1,2-diol, can be achieved by reacting dimethylamine (B145610) with glycidol (B123203). evitachem.com Another established method involves the nucleophilic substitution of a leaving group, such as a halide, by an amine. evitachem.com The development of catalytic asymmetric methods, such as the Sharpless asymmetric aminohydroxylation, represented a major advancement, allowing for the direct and enantioselective synthesis of β-amino alcohols from alkenes. wikipedia.orgdiva-portal.org

Significance and Research Gaps in Contemporary Organic Synthesis Methodology

The ongoing development of novel synthetic methodologies is a cornerstone of modern chemistry, driven by the need for more efficient, sustainable, and precise ways to construct complex organic molecules. rroij.com Organic synthesis is fundamental to numerous sectors, including pharmaceuticals, materials science, and agrochemicals. solubilityofthings.com

Key areas of innovation in contemporary synthesis include the development of new catalytic systems (both transition metal-based and organocatalytic), the use of flow chemistry for safer and more scalable reactions, and the integration of artificial intelligence and machine learning to predict reaction outcomes and optimize conditions. rroij.comnso-journal.org A significant challenge and a major research gap is the development of greener and more environmentally friendly synthetic processes that minimize waste and energy consumption. rroij.com

Another critical research area is the quest for greater reaction generality. With thousands of new reaction protocols published annually, a substantial gap exists between academic discovery and industrial application. researchgate.net Research is needed to develop standardized methods for evaluating the scope and limitations of new reactions to facilitate their practical implementation. researchgate.net In the context of amino alcohols, while many synthetic methods exist, there is still a need for more efficient and general routes to access a wide diversity of structurally complex and stereochemically defined derivatives. diva-portal.org Identifying and filling these research gaps is crucial for advancing the capabilities of organic synthesis and enabling the creation of novel molecules with valuable properties. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(ethylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-2-6-3-5(8)4-7/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUBIRULANTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941496 | |

| Record name | 3-(Ethylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19737-19-0 | |

| Record name | 3-(Ethylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19737-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019737190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethylamino Propane 1,2 Diol

Established and Novel Synthetic Routes

The primary methods for synthesizing 3-(ethylamino)propane-1,2-diol involve the reaction of a three-carbon backbone with an ethylamine (B1201723) source. Traditional routes often utilize halohydrins, while newer methods explore epoxide ring-opening and multi-component strategies for greater efficiency and structural diversity.

Amination-Based Syntheses: Mechanistic Insights from Precursors like Glycerin Chlorohydrin

A well-established method for the synthesis of this compound and similar amino alcohols involves the amination of glycerin chlorohydrin (3-chloro-1,2-propanediol). This reaction is a nucleophilic substitution where the amino group of ethylamine attacks the carbon atom bearing the chlorine atom, displacing the chloride ion.

The mechanism proceeds via a direct SN2 pathway. The ethylamine, acting as a nucleophile, attacks the primary carbon of 3-chloro-1,2-propanediol. This process is often catalyzed by a base, such as sodium hydroxide (B78521), which can deprotonate the amine to increase its nucleophilicity or neutralize the hydrochloric acid formed as a byproduct. The reaction conditions, including temperature and pressure, are critical for maximizing the yield and minimizing side reactions. For instance, a two-stage temperature process, initially at 40-50°C and then raised to 55-65°C, can be employed to control the reaction rate and improve purity.

Key parameters influencing this synthesis include the molar ratio of reactants, with an excess of the amine often used to drive the reaction to completion and suppress the formation of secondary and tertiary amine byproducts. libretexts.org

Ring-Opening and Epoxide-Mediated Approaches

An alternative and often preferred route to this compound is through the ring-opening of an epoxide, typically glycidol (B123203) (2,3-epoxy-1-propanol), with ethylamine. evitachem.com This method is advantageous as it avoids the use of halogenated precursors. The reaction involves the nucleophilic attack of the ethylamine on one of the carbon atoms of the epoxide ring.

The mechanism of the epoxide ring-opening is regioselective. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered terminal carbon of the glycidol, leading to the desired this compound. mdpi.com The reaction is typically carried out under mild conditions, often with temperature control to manage the exothermic nature of the ring-opening. Solvents like methanol (B129727) or ethanol (B145695) can be used, although solvent-free processes are also possible.

| Precursor | Reagent | Key Conditions | Advantages |

| Glycerin Chlorohydrin | Ethylamine | Base catalyst (e.g., NaOH), controlled temperature stages. | Established industrial process. |

| Glycidol | Ethylamine | Mild temperature, optional solvent. evitachem.com | Avoids halogenated compounds. |

Multi-Component Reaction Strategies for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to synthesizing complex molecules. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate structurally related amino alcohols.

For example, a Mannich-type reaction could theoretically involve an aldehyde, ethylamine, and a suitable C2-synthon to construct the propanediol (B1597323) backbone. mdpi.com The key advantage of MCRs is their ability to generate molecular complexity in a single, convergent step, often with high atom economy. tcichemicals.com These reactions are a growing area of interest for the synthesis of libraries of compounds for various applications. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of sustainable starting materials, the development of catalytic systems, and the optimization of reaction efficiency.

Solvent-Free and Catalytic Systems for Enhanced Sustainability

A significant advancement in the green synthesis of amino alcohols is the development of solvent-free reaction conditions. By eliminating the need for organic solvents, these processes reduce waste and the environmental hazards associated with solvent use and disposal. For instance, the reaction of glycidol with ethylamine can be performed neat, minimizing the environmental footprint.

Catalytic systems are also crucial for enhancing the sustainability of these syntheses. The use of catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions and reducing energy consumption. researchgate.net For the amination of glycerol (B35011) derivatives, various catalysts, including ruthenium-based complexes, have been shown to be effective. acs.org These catalysts can facilitate hydrogen borrowing reactions, which are highly atom-economical. researchgate.net The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, further improving the sustainability of the process. acs.org

| Green Chemistry Approach | Benefit | Example |

| Solvent-Free Synthesis | Reduced waste and environmental hazard. | Reaction of glycidol with ethylamine without a solvent. |

| Catalytic Systems | Lower energy consumption, milder conditions, potential for recycling. | Ruthenium-catalyzed amination of glycerol derivatives. acs.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. kccollege.ac.in Reactions with high atom economy generate minimal waste.

The synthesis of this compound via the ring-opening of glycidol with ethylamine is an example of a highly atom-economical reaction, as all the atoms from the reactants are incorporated into the final product. In contrast, the synthesis from glycerin chlorohydrin has a lower atom economy due to the formation of a salt byproduct (e.g., sodium chloride if sodium hydroxide is used as a base). libretexts.org

Asymmetric Synthesis and Enantiomeric Control

The production of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other specialized fields where chirality dictates biological activity and material properties. Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds, bypassing the need for resolving racemic mixtures, which can be inefficient. wikipedia.org

Chiral Catalysis in Stereoselective Production

Chiral catalysis is a powerful strategy for the stereoselective synthesis of molecules like this compound. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific examples of chiral catalysis for the direct synthesis of this compound are not extensively detailed in the provided results, the principles can be inferred from similar transformations.

For instance, the synthesis of related chiral 1,2-diols and 1,3-diols often employs metal-catalyzed asymmetric hydrogenation or dihydroxylation reactions. sctunisie.orgnih.gov In the context of this compound, a potential synthetic route could involve the asymmetric reduction of a corresponding prochiral ketone or the asymmetric opening of a glycidyl (B131873) ether derivative. The use of chiral ligands, such as those based on BINOL or chiral diamines, with metal catalysts (e.g., Ruthenium, Rhodium, or Copper) can effectively control the stereochemical outcome of the reaction. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions is paramount in achieving high enantioselectivity. For example, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, chiral aminophenol ligands have demonstrated high efficacy, yielding products with excellent enantiomeric excess (ee). researchgate.net A similar strategy could be adapted for the synthesis of this compound, potentially through the addition of an ethylamino-containing nucleophile to a suitable electrophile.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-Arylphosphine Complexes | β-Keto Esters | up to 99% | sctunisie.org |

| Chiral Oxazolines | N-(Diphenylphosphinoyl) Imines | 90-95% | acs.org |

| Axially Dissymmetric Chiral Schiff Base | Aldehydes | up to 99% | researchgate.net |

Diastereoselective Synthesis Approaches and Purity Assessment

Diastereoselective synthesis is another key strategy for controlling the stereochemistry of this compound, particularly when multiple stereocenters are present or being formed. This approach often involves the use of a chiral auxiliary or a substrate with pre-existing stereocenters to influence the stereochemical outcome of a subsequent reaction. thieme-connect.de

One common method is the reaction of a chiral starting material, such as (S)-glycidol, with ethylamine. acs.org The nucleophilic attack of the amine on the epoxide ring would proceed in a stereospecific manner, leading to the formation of a single diastereomer of this compound. Another approach involves the diastereoselective reduction of a ketone precursor that contains a chiral center elsewhere in the molecule.

The assessment of diastereomeric purity is critical and is typically achieved using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating and quantifying diastereomers. worldwidejournals.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can also be used to determine the diastereomeric ratio by observing distinct signals for each diastereomer.

| Synthesis Approach | Chiral Source | Method of Purity Assessment | Reference |

| Nucleophilic Ring Opening | (S)-Glycidol | Chiral HPLC, NMR | acs.org |

| Crystallization-Induced Diastereoselection | Diastereomeric Salt Formation | X-ray Crystallography, HPLC | nih.gov |

| Diastereoselective Reduction | Chiral Ketone Precursor | NMR, Chiral GC | sctunisie.org |

Purification and Isolation Techniques in Research Scale

The purification and isolation of this compound at the research scale are essential to obtain the compound in high purity for subsequent analysis and application. The choice of technique depends on the nature of the impurities and the desired final purity.

Chromatographic Separations for Academic Research (e.g., Preparative HPLC)

For the purification of this compound in a research setting, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique. lcms.cz It allows for the separation of the target compound from structurally similar impurities, including stereoisomers. worldwidejournals.com

The process begins with the development of an analytical HPLC method to achieve baseline separation of the desired compound from its impurities. lcms.cz This method is then scaled up for preparative purposes. Key parameters that are adjusted during scale-up include the column dimensions, flow rate, and injection volume. thermofisher.com Reversed-phase chromatography is commonly employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or diethylamine (B46881) to improve peak shape and resolution. worldwidejournals.comtarosdiscovery.com

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Preparative HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | Isolation of this compound from reaction mixture |

| Chiral HPLC | Cellulose-based (e.g., Chiralpak) | n-Hexane/Ethanol with additives | Separation of enantiomers |

Crystallization and Recrystallization Methodologies for High Purity

Crystallization is a fundamental and cost-effective method for purifying solid compounds like this compound. mt.comlibretexts.org The principle relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. ebsco.com

The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution. wikipedia.org As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the mother liquor. libretexts.orgrochester.edu The selection of an appropriate solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. mt.com Common solvents for the crystallization of polar compounds like aminodiols include ethanol, water, or mixtures thereof.

For enhancing purity, recrystallization can be performed multiple times. rochester.edu In cases where the compound does not readily crystallize, techniques such as seeding with a pure crystal or using an anti-solvent to induce precipitation can be employed. wikipedia.orgmt.com The purity of the resulting crystals is often assessed by measuring their melting point and by analytical techniques like HPLC.

| Crystallization Method | Solvent System Example | Key Principle |

| Cooling Crystallization | Ethanol/Water | Decreased solubility upon cooling |

| Anti-solvent Crystallization | Dissolved in Ethanol, add Ethyl Acetate | Introduction of a solvent in which the compound is insoluble |

| Evaporative Crystallization | Saturated solution in a volatile solvent | Slow evaporation of the solvent increases concentration |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylamino Propane 1,2 Diol

Nucleophilic and Electrophilic Transformations

The presence of both a nucleophilic amine and nucleophilic hydroxyl groups, along with the potential for the hydroxyls to act as electrophilic precursors upon activation, defines the core reactivity of 3-(ethylamino)propane-1,2-diol.

Reactivity at the Amine Functionality: Alkylation, Acylation, and Condensation

The secondary amine in this compound is a key center for nucleophilic attack.

Alkylation: The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbon centers. Alkylation with alkyl halides or other alkylating agents can introduce a third substituent on the nitrogen, leading to the formation of a tertiary amine. For instance, reaction with benzyl (B1604629) halides would yield N-benzyl-N-ethylamino-propane-1,2-diol derivatives. The reaction conditions typically involve a base to neutralize the generated acid.

Acylation: The amine functionality can be acylated using acid chlorides, anhydrides, or esters to form the corresponding amides. This reaction is often used to protect the amine group or to introduce specific functionalities. For example, reaction with acetyl chloride would yield N-acetyl-3-(ethylamino)propane-1,2-diol.

Condensation: Condensation reactions with carbonyl compounds such as aldehydes and ketones can occur. While primary amines form Schiff bases, secondary amines like this compound can react with aldehydes or ketones to form enamines, if a proton is available on an adjacent carbon, or participate in other condensation pathways. For example, condensation with formaldehyde (B43269) and another amine in a Mannich-type reaction is a plausible transformation. rsc.org

Table 1: Representative Reactions at the Amine Functionality

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Benzyl chloride | Tertiary amine | Base (e.g., triethylamine), solvent (e.g., ethanol) |

| Acylation | Acetyl chloride | Amide | Base (e.g., pyridine), aprotic solvent |

Reactions Involving Hydroxyl Groups: Esterification, Etherification, and Cyclization

The two hydroxyl groups of this compound offer multiple sites for reaction.

Esterification: The primary and secondary hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The primary hydroxyl group is generally more reactive than the secondary one due to less steric hindrance. Selective protection of the amine group is often necessary to prevent competing acylation.

Etherification: Ether formation can be achieved, for example, through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Cyclization: The hydroxyl groups can participate in cyclization reactions. For instance, reaction with a ketone or aldehyde in the presence of an acid catalyst can lead to the formation of a cyclic acetal (B89532) (a 1,3-dioxolane (B20135) derivative), which can serve as a protecting group for the diol functionality. researchgate.net

Table 2: Representative Reactions at the Hydroxyl Functionalities

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Acetic anhydride | Ester | Acid catalyst (e.g., H₂SO₄) or base (e.g., pyridine) |

| Etherification | Sodium hydride, then Methyl iodide | Ether | Anhydrous conditions, polar aprotic solvent |

Intramolecular Cyclization Reactions

The proximate arrangement of the amine and hydroxyl groups in this compound facilitates intramolecular reactions to form heterocyclic structures, which are significant scaffolds in medicinal chemistry and materials science.

Formation of Nitrogen- and Oxygen-Containing Heterocyclic Scaffolds

Intramolecular cyclization can lead to the formation of various heterocyclic rings. For example, under appropriate conditions, dehydration could lead to the formation of a substituted morpholine (B109124) or piperazine (B1678402) derivative, although this would likely require activation of the hydroxyl groups. More complex, multi-step domino reactions initiated by the formation of an enamine from the secondary amine and a suitable dicarbonyl compound can lead to fused heterocyclic systems like oxazolo[3,2-a]pyridines. rsc.org

Ring-Closing Reactions and Reaction Dynamics

The dynamics of these ring-closing reactions are governed by factors such as the choice of reagents, catalysts, and reaction conditions. Base-promoted intramolecular cyclization of related N-propargylic β-enaminones is a known method for synthesizing polysubstituted pyrroles. rsc.org Similarly, intramolecular C-N bond formation can be facilitated to create various azacycles. mdpi.com For this compound, activation of a hydroxyl group to a good leaving group could be followed by an intramolecular nucleophilic attack by the amine to form a substituted azetidine (B1206935) or other nitrogen-containing rings.

Oxidation and Reduction Pathways

Oxidation: The functional groups of this compound are susceptible to oxidation. The secondary hydroxyl group can be oxidized to a ketone, and the primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) could potentially lead to cleavage of the carbon-carbon bond. evitachem.com The secondary amine can also be oxidized, though this is generally less common under standard conditions for alcohol oxidation. Selective oxidation is a key challenge and often requires specific reagents or protecting group strategies. For instance, oxidation of related 2-amino-1,3-propanediol (B45262) derivatives has been shown to yield different products, including chiral oxazolines, depending on the substituents on the nitrogen atom. researchgate.net

Reduction: While the hydroxyl and amine groups are in a reduced state, the molecule can be subjected to reductive amination conditions in the presence of a carbonyl compound. More relevant is the reduction of derivatives of this compound. For instance, if the hydroxyl groups were oxidized to carbonyls, they could then be reduced back to alcohols, potentially with stereochemical control. The reduction of an amide derivative of the amino group would yield a tertiary amine.

Table 3: Potential Oxidation Products

| Oxidizing Agent | Functional Group Targeted | Potential Product |

|---|---|---|

| PCC (Pyridinium chlorochromate) | Primary & Secondary -OH | Aldehyde & Ketone |

| KMnO₄ (Potassium permanganate) | Primary & Secondary -OH | Carboxylic Acid & Ketone (potential cleavage) |

Selective Oxidation Methodologies Targeting Specific Functional Groups

The oxidation of this compound and its analogs can be selectively directed towards the hydroxyl groups to yield aldehydes, ketones, or carboxylic acids, depending on the reagents and reaction conditions. For instance, the selective oxidation of 1,2-propanediol to lactic acid has been achieved using catalysts like hydroxyapatite-supported palladium (Pd) and palladium-silver (Pd-Ag) nanoparticles. rsc.org This process is typically carried out in an alkaline solution with oxygen as the oxidant. rsc.org The basicity of the support material can promote the oxidation process. rsc.org

While specific studies on the selective oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar aminoalkanols suggests that the hydroxyl groups can be preferentially oxidized. For example, the oxidation of 3-(N-Benzylacetamido)-1,2-propandiol to N-Benzylacetamidoacetaldehyde demonstrates the selective oxidation of a primary alcohol in the presence of an amide. google.com The choice of oxidizing agent is crucial; stronger agents may lead to the formation of carboxylic acids or even cleavage of C-C bonds.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Products |

|---|---|---|

| This compound | Mild (e.g., PCC) | 3-(Ethylamino)-2-hydroxypropanal, 1-(Ethylamino)-3-hydroxypropan-2-one |

| This compound | Strong (e.g., KMnO4) | 2-(Ethylamino)acetic acid, Oxalic acid, CO2 |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound was limited in the search results.

Chemoselective Reduction Reactions and Conditions

The reduction of compounds containing hydroxyl and amino groups, such as this compound, can be challenging due to the potential for the reduction of both functional groups. However, chemoselective reduction is possible under specific conditions. While direct reduction of the hydroxyl groups in this compound is not a common transformation, derivatives of this compound can undergo selective reductions. For instance, if the hydroxyl groups were first oxidized to carbonyls, they could then be selectively reduced back to alcohols using mild reducing agents like sodium borohydride, leaving the amino group intact. science.gov

Conversely, should the amine be part of a reducible group (e.g., an amide or a nitro group in an analog), selective reduction of that group could be achieved. For instance, catalytic hydrogenation is a common method for reducing nitro groups to amines without affecting alcohol functionalities.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for forming new chemical bonds, and compounds like this compound can serve as substrates or ligands in these reactions. chemie-brunschwig.ch

C-C, C-N, C-O Bond Forming Reactions Catalyzed by Metals

The amino and hydroxyl groups of this compound can participate in various transition metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

C-N Bond Formation: The secondary amine in this compound can undergo N-arylation or N-alkylation reactions, commonly catalyzed by palladium or copper complexes. These reactions, such as the Buchwald-Hartwig amination, are fundamental in the synthesis of more complex amines.

C-O Bond Formation: The hydroxyl groups can participate in O-arylation reactions, another transformation often catalyzed by copper (Ullmann condensation) or palladium. chemie-brunschwig.ch

C-C Bond Formation: While direct C-C bond formation involving the backbone of this compound is less common, derivatives of the compound can be utilized in reactions like the Heck, Suzuki, or Sonogashira couplings. For these reactions to occur, a halide or triflate functionality would typically need to be introduced to the molecule first.

Ligand Design and Catalyst Performance Evaluation

The structure of this compound, with its bidentate (N,O) or potentially tridentate (O,N,O) coordination sites, makes it an interesting candidate for ligand design in transition metal catalysis. The performance of a catalyst is often critically dependent on the steric and electronic properties of its ligands. acs.org

The ethyl group on the nitrogen atom and the hydroxyl groups can influence the solubility and stability of the resulting metal complex. The chiral centers in this compound also open the possibility for its use in asymmetric catalysis, where the ligand's chirality can be transferred to the product of the reaction. The evaluation of catalyst performance would involve measuring reaction rates, yields, and, in the case of asymmetric catalysis, the enantiomeric excess of the product.

Reaction Kinetics and Thermodynamic Studies

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for process optimization and mechanistic elucidation.

Activation Energy and Reaction Rate Determination for Key Pathways

The rate of a chemical reaction is dependent on factors such as temperature, concentration of reactants, and the presence of a catalyst. For reactions involving this compound, determining the rate law and the rate constants for key transformations provides insight into the reaction mechanism. acs.org

For instance, in the catalytic oxidation of 1,2-propanediol, the activation energies (Ea) were determined, showing the influence of the catalyst composition on the reaction rate. rsc.org A lower activation energy corresponds to a faster reaction rate. Similar studies on this compound would involve monitoring the concentration of reactants and products over time under various conditions.

Table 2: Investigated Parameters in the Synthesis of a Related Aminopropanediol

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | Staged: 45–50°C then 65°C | Balances kinetics and byproduct formation | |

| Mole Ratio | 1:8 (3-chloro-1,2-propanediol to methylamine) | Maximizes yield | |

| Catalyst | Solid-base catalyst | Improves efficiency, reduces side reactions |

This detailed analysis, based on the available scientific literature, provides a foundational understanding of the chemical reactivity of this compound, highlighting its potential in various synthetic transformations. Further experimental investigation is needed to fully characterize the kinetics and thermodynamics of its specific reactions.

Equilibrium Constants and Process Optimization for Yields

The synthesis of this compound, typically achieved through the nucleophilic ring-opening of an epoxide like glycidol (B123203) with ethylamine (B1201723), is a process governed by principles of chemical equilibrium and kinetics. Understanding these factors is crucial for optimizing reaction conditions to maximize the yield of the desired product.

The reversibility of the reaction between an amine and an epoxide under certain conditions means that the reaction will proceed until it reaches a state of chemical equilibrium. At equilibrium, the rates of the forward and reverse reactions are equal, and the ratio of the concentrations of products to reactants is constant. This constant is known as the equilibrium constant (Keq).

For the reaction:

Glycidol + Ethylamine ⇌ this compound

The equilibrium constant expression is given by:

Keq = [this compound] / ([Glycidol][Ethylamine])

A large value of Keq indicates that the equilibrium lies to the right, favoring the formation of the product. Conversely, a small Keq suggests that the reactants are favored at equilibrium. The value of Keq is intrinsically linked to the standard Gibbs free energy change (ΔG°) of the reaction, a thermodynamic quantity that represents the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. The relationship is expressed as:

ΔG° = -RTln(Keq)

where R is the ideal gas constant and T is the temperature in Kelvin. A negative ΔG° corresponds to a Keq greater than 1, indicating a spontaneous reaction under standard conditions. The standard Gibbs free energy change is, in turn, dependent on the enthalpy change (ΔH°) and the entropy change (ΔS°) of the reaction:

ΔG° = ΔH° - TΔS°

The reaction between epoxides and amines is generally exothermic, meaning it releases heat and has a negative ΔH°. This is due to the formation of stronger bonds in the product molecule compared to the reactants. The change in entropy (ΔS°), which is a measure of the disorder of the system, is typically negative for this type of addition reaction as two molecules combine to form one, leading to a more ordered state.

Process optimization for maximizing the yield of this compound involves the careful control of several key parameters. These parameters influence both the rate of reaction and the position of the equilibrium, as well as minimizing the formation of side products. Key research findings on the optimization of similar amino diol syntheses provide valuable insights.

Key Process Optimization Parameters:

Temperature: As an exothermic reaction, lower temperatures favor a higher equilibrium concentration of the product. However, kinetic limitations at very low temperatures necessitate finding an optimal temperature that balances reaction rate and equilibrium yield. For related syntheses of amino-propanediols, reaction temperatures are often controlled in stages, for instance, an initial phase at a lower temperature (e.g., 30-50°C) followed by a period at a slightly elevated temperature to ensure completion.

Molar Ratio of Reactants: Utilizing an excess of one reactant can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. In the synthesis of amino diols, an excess of the amine is commonly used to drive the reaction to completion and to minimize the formation of byproducts from the reaction of the product with the starting epoxide.

Solvent: The choice of solvent can influence reaction rates and selectivity. Solvents capable of hydrogen bonding can affect the reaction mechanism. For the reaction of amines with epoxides, both protic solvents like water and ethanol (B145695), and aprotic polar solvents have been used. The selection depends on the solubility of reactants and the desired reaction pathway.

Catalyst: While the reaction can proceed without a catalyst, the use of catalysts can significantly increase the reaction rate, allowing the reaction to be carried out at lower temperatures. Both acidic and basic catalysts can be employed for the ring-opening of epoxides. For amination reactions, the amine reactant itself can sometimes act as a catalyst. In some industrial processes for similar compounds, metal oxide catalysts have been used to improve yield and selectivity.

The following interactive table summarizes typical parameters investigated for the optimization of yield in the synthesis of amino diols, based on data from related reactions.

| Parameter | Investigated Range | Typical Optimum | Effect on Yield |

| Temperature (°C) | 20 - 100 | 40 - 60 | Lower temperatures favor equilibrium but decrease rate. A compromise is needed. |

| Molar Ratio (Amine:Epoxide) | 1:1 - 10:1 | 3:1 to 8:1 | Increasing the amine ratio drives the reaction forward and minimizes side products. |

| Reaction Time (hours) | 1 - 24 | 3 - 10 | Dependent on other parameters; sufficient time is needed to reach equilibrium. |

| Catalyst | None, Acid, Base, Metal Oxide | Varies | Can significantly increase reaction rate, allowing for milder conditions. |

| Solvent | Water, Ethanol, Aprotic Solvents | Varies | Affects solubility, reaction rate, and potentially the product distribution. |

By systematically adjusting these parameters, it is possible to establish a process that maximizes the yield and purity of this compound. This optimization is a critical step in the development of an efficient and economical synthesis route for this compound.

Derivatization Strategies and Functional Group Interconversions

Esterification and Etherification Reactions for Diverse Scaffolds

The two hydroxyl groups of 3-(Ethylamino)propane-1,2-diol are amenable to esterification and etherification, which are common strategies to modify the polarity, solubility, and reactivity of the molecule.

Esterification: The hydroxyl groups can react with carboxylic acids, acyl chlorides, or acid anhydrides to form mono- or di-esters. chemguide.co.ukcognitoedu.org The classic Fischer-Speier esterification involves heating the diol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. organic-chemistry.org This reaction is reversible and may require the removal of water to drive it to completion. organic-chemistry.org Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used for a faster and often irreversible reaction at milder conditions. cognitoedu.orgresearchgate.net

In a well-documented case involving the analogous compound 3-(N-phenylamino)propane-1,2-diol (PAP), its esters are formed from the reaction with triglycerides at high temperatures. nih.gov This highlights the capability of the diol backbone to undergo esterification with fatty acids, generating amphiphilic molecules.

Etherification: The formation of ethers from the hydroxyl groups typically involves reaction with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents. Selectively etherifying the hydroxyl groups in the presence of the secondary amine can be challenging, as the amine is also nucleophilic. google.com Strategies to overcome this include deprotonating the alcohol with a suitable base to form the more nucleophilic alkoxide, which can then be alkylated. google.com For amino alcohols, this often requires careful selection of reagents and conditions to prevent N-alkylation. google.combeilstein-journals.org Advanced methods, such as a stereoretentive double-inversion approach via an aziridinium (B1262131) intermediate, have been developed for the etherification of related α-aryl-β-amino alcohols. acs.org

Table 1: Esterification and Etherification Reactions

| Reaction Type | Reagents | Functional Group Targeted | Product Class |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Hydroxyls | Mono- or Di-ester |

| Acylation | Acyl Chloride or Acid Anhydride | Hydroxyls | Mono- or Di-ester |

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) | Hydroxyls | Mono- or Di-ether |

Amidation and Urethane (B1682113) Formation for Polyfunctional Compounds

The secondary amine in this compound is a key functional group for forming amide and urethane linkages, which are fundamental to many materials and biologically relevant molecules.

Amidation: The secondary amine can react with carboxylic acids or their derivatives to form amides. The direct condensation of a carboxylic acid and an amine is typically unfavorable and requires high temperatures or the use of coupling agents to activate the carboxylic acid. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂) can be used to facilitate amide bond formation under milder conditions. libretexts.orgresearchgate.net The synthesis of certain pharmaceutical compounds, for example, relies on the amidation of related aminopropanediols. units.it

Urethane Formation: The reaction of the secondary amine with isocyanates or chloroformates yields urethanes (carbamates). Furthermore, the hydroxyl groups can also react with isocyanates to form urethane linkages, making the molecule a potential cross-linker or chain extender in polyurethane synthesis. ugent.be The reaction of amino alcohols with carbon dioxide or its derivatives can also lead to the formation of cyclic urethanes (oxazolidinones), which are valuable heterocyclic compounds. mdpi.com

Table 2: Amidation and Urethane Formation Reactions

| Reaction Type | Reagents | Functional Group Targeted | Product Class |

|---|---|---|---|

| Amidation (Coupling) | Carboxylic Acid, Coupling Agent (e.g., DCC) | Amine | Amide |

| Amidation (Acylation) | Acyl Chloride or Acid Anhydride | Amine | Amide |

| Urethane Formation | Isocyanate (R-NCO) | Amine and/or Hydroxyls | Urethane/Polyurethane |

| Cyclic Urethane Formation | Carbon Dioxide (CO₂) or Phosgene (B1210022) derivatives | Amine and Hydroxyl | Oxazolidinone |

Halogenation and Sulfonylation of Hydroxyl Groups

To enhance the synthetic utility of this compound, its hydroxyl groups can be converted into better leaving groups, such as halides or sulfonates. This functional group interconversion is a gateway to a wide array of nucleophilic substitution reactions.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with chlorine or bromine atoms, respectively. These reactions typically proceed via intermediate species like chlorosulfite esters, which are then displaced by the halide ion. libretexts.org The presence of the amine group may necessitate the use of a protecting group or careful control of reaction conditions to avoid side reactions.

Sulfonylation: The hydroxyl groups can be readily converted into sulfonate esters (e.g., tosylates, mesylates, or triflates) by reacting the diol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. ugent.be These sulfonate groups are excellent leaving groups, making the carbon atoms to which they are attached highly susceptible to nucleophilic attack. This strategy is widely used to prepare other derivatives by substitution.

Formation of Polymeric Precursors and Monomers

The bifunctional (amine and diol) or trifunctional (if all groups react) nature of this compound makes it an attractive monomer for step-growth polymerization or a precursor for monomers used in ring-opening polymerization.

A versatile strategy for creating functional polymers involves the use of aminopropanediol scaffolds. rsc.org A general approach includes two steps: first, the amino group is selectively modified with a desired functional group, and second, the resulting diol is cyclized to form a functional cyclic carbonate monomer. rsc.org These monomers can then undergo ring-opening polymerization to produce well-defined, functional, and often biodegradable polymers. rsc.org

Additionally, the diol functionality allows the molecule to act as a chain extender or cross-linking agent in the synthesis of polyesters and polyurethanes. For instance, diol-terminated oligomers are key components in reacting with diisocyanates to build up polyurethane chains. ugent.be The presence of the additional amine group offers a site for further modification or for imparting specific properties like pH-responsiveness or improved adhesion to the final polymer. Radical ring-opening polymerization of cyclic derivatives is another advanced method for creating polymers with heteroatoms in the main chain. mdpi.comanr.fr

Impact of Structural Modification on Reactivity and Synthetic Utility

The derivatization of this compound profoundly impacts its reactivity and broadens its utility as a synthetic intermediate. Each modification strategically alters the molecule's properties to suit specific applications.

Polarity and Solubility: Esterification and etherification of the hydroxyl groups decrease the molecule's polarity and hydrogen-bonding capability, increasing its solubility in nonpolar organic solvents and altering its physical properties, such as boiling point and viscosity.

Reactivity Enhancement: Converting the hydroxyls into sulfonate esters or halides transforms them from poor leaving groups into excellent ones. This activation is crucial for subsequent nucleophilic substitution reactions, allowing the straightforward introduction of a wide variety of functional groups (e.g., azides, cyanides, thiols).

Selective Modification: The differential reactivity of the amine and hydroxyl groups can be exploited for selective synthesis. For instance, the amine can be protected (e.g., as a Boc-carbamate) to allow for exclusive reaction at the hydroxyl sites. Conversely, temporary protection of the diol (e.g., as an acetal) can direct reactions to the amine group. mdpi.com

Building Block for Complex Molecules: As a trifunctional building block, its derivatives are used in the synthesis of more complex structures. For example, related aminopropanediols are key intermediates in the production of pharmaceuticals and specialty chemicals. smolecule.com

Monomer for Functional Polymers: Its ability to be converted into monomers for polycarbonates, polyurethanes, and polyesters demonstrates its most significant synthetic utility. rsc.orggoogle.com The ethylamino side group can be retained in the final polymer, imparting functionality that can be used for post-polymerization modification, altering surface properties, or for creating materials with specific biological interactions.

Role As a Precursor in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The dual functionality of 3-(ethylamino)propane-1,2-diol makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles, which are core components in numerous pharmaceuticals and functional materials. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form stable ring systems.

The synthesis of oxazolidines from 2-aminoalcohols is a well-established transformation. wikipedia.org this compound, as a substituted 2-aminoalcohol, can readily undergo condensation with aldehydes or ketones to form N-ethyl-substituted oxazolidine (B1195125) derivatives. seemafinechem.com This reaction typically proceeds under acid catalysis and involves the formation of a hemiaminal intermediate, followed by intramolecular cyclization via dehydration to yield the five-membered oxazolidine ring. wikipedia.orgacs.org The use of a chiral form of this compound would enable the synthesis of chiral oxazolidines. wikipedia.org

Morpholines, six-membered heterocyclic ethers containing a nitrogen atom, are also accessible from amino alcohol precursors. organic-chemistry.org General methods for morpholine (B109124) synthesis include the dehydration of diethanolamine (B148213) derivatives or the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate. organic-chemistry.orgwikipedia.orggoogle.com Applying these principles, this compound can be envisioned as a precursor to N-ethyl-substituted morpholines. For example, a palladium-catalyzed carboamination reaction, a key step in a strategy for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, could be adapted for this purpose.

Table 1: General Methods for Oxazolidine and Morpholine Synthesis from Amino Alcohols

| Heterocycle | Precursor Type | General Reaction | Key Features |

|---|---|---|---|

| Oxazolidine | 2-Aminoalcohol | Condensation with an aldehyde or ketone | Forms a five-membered ring; reaction is typically reversible via hydrolysis. wikipedia.orgseemafinechem.com |

| Morpholine | Aminoethanol derivative | Cyclization via dehydration or reaction with a dielectrophile (e.g., ethylene sulfate) | Forms a six-membered ring; can be achieved via palladium catalysis or simpler reagents. organic-chemistry.org |

The synthesis of piperazines, six-membered rings containing two nitrogen atoms, generally starts from 1,2-diamines. nih.gov However, modern methods allow for the conversion of primary amines into piperazine (B1678402) rings. nih.govresearchgate.net One such strategy involves the double Michael addition of nitrosoalkenes to a primary amine, followed by a catalytic reductive cyclization of the resulting dioxime intermediate to form the piperazine scaffold. researchgate.net While this is designed for primary amines, analogous multi-step strategies could potentially convert this compound into a piperazine derivative after suitable functional group manipulations.

Pyrrolidines, five-membered nitrogenous heterocycles, are frequently synthesized via [3+2] cycloaddition reactions. mdpi.com A common approach involves the generation of an azomethine ylide from an amino acid or its ester, which then reacts with a dipolarophile. diva-portal.orgrsc.orgbeilstein-journals.org Another established method is the cyclodehydration of 1,4-amino alcohols. mdpi.comresearchgate.net To utilize this compound for pyrrolidine (B122466) synthesis, it would need to be chemically modified into a suitable precursor for such cyclization or cycloaddition reactions.

Oxazolidines and Morpholines as Core Structures

Precursor for Chiral Ligands and Catalysts in Asymmetric Synthesis

Optically pure diols are considered privileged structural motifs that are widely present in and used for the synthesis of chiral auxiliaries and ligands. nih.govnih.govrsc.org The presence of a stereocenter in chiral this compound, along with its two distinct functional groups, makes it an attractive precursor for chiral ligands used in asymmetric catalysis. The amino and diol moieties can be modified to create bidentate or tridentate ligands capable of coordinating with metal centers like ruthenium, iridium, or rhodium.

The field of asymmetric catalysis relies heavily on the evolution of such ligand libraries to achieve high enantioselectivity in chemical transformations. routledge.com For instance, 3-amino-1,2-diols are known starting materials for synthesizing chiral heterocyclic systems like 1,3-oxazines, which themselves serve as effective catalysts in stereoselective reactions. researchgate.net The structural framework provided by this compound allows for systematic tuning of steric and electronic properties of the resulting ligand, which is crucial for optimizing catalytic activity and enantioselectivity in reactions such as asymmetric hydrogenation or diethylzinc (B1219324) additions. researchgate.netrsc.org

Intermediate for Complex Molecule Synthesis (e.g., scaffolds for natural product synthesis)

The defined stereochemistry and functional group arrangement of this compound make it a useful building block for constructing complex molecular architectures, including scaffolds for natural products and lead-oriented libraries for drug discovery. rsc.org Diols are readily available and synthetically versatile building blocks for bioactive molecules. rsc.orgnih.gov

Synthetic strategies often rely on such multifunctional precursors to introduce stereochemical and spatial diversity. For example, cyclic 1,3-diols have been employed as scaffolds to systematically direct binding moieties into different regions of three-dimensional space. researchgate.net Similarly, the aminodiol structure of this compound can be selectively protected and functionalized at its amine or hydroxyl groups, allowing for its stepwise incorporation into larger, more complex target molecules. Its ability to be derived from amino acid metabolism also points to its potential as a building block in biosynthetic platforms for producing complex chemicals.

Building Block in Polymer Chemistry (e.g., for novel polymer architectures)

In polymer science, monomers containing multiple hydroxyl or amino groups are crucial for creating a variety of materials through step-growth polymerization. This compound, with its three reactive sites (two hydroxyl, one secondary amine), can act as a monomer or a cross-linking agent to create novel polymer architectures.

For example, diols are fundamental precursors for polyesters and polyurethanes. researchgate.netmdpi.com The reaction of the diol groups in this compound with diacids or diisocyanates would produce polyesters or polyurethanes, respectively. The N-ethylamino group integrated into the polymer backbone would impart specific properties, such as altered hydrophilicity, thermal stability, and potential for post-polymerization modification. Aminopropanediol has been specifically identified as a multihydroxy monomer suitable for ring-opening polymerization to create branched or star-shaped polyesters. nrct.go.th Furthermore, polymer resins functionalized with aminodiol groups have been developed for specific applications like the selective removal of boron from water, highlighting the utility of the vicinal diol function in materials science. researchgate.net

Role in Supramolecular Chemistry Scaffolds and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. wikipedia.org The amine and diol groups in this compound are capable of forming strong hydrogen bonds, making the molecule an excellent building block for designing self-assembling supramolecular structures.

Theoretical and Computational Investigations of 3 Ethylamino Propane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. mdpi.com Methods such as DFT using the B3LYP functional with a basis set like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. mdpi.comirjweb.com

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com

For 3-(ethylamino)propane-1,2-diol, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamino group due to its lone pair of electrons, making this site the most probable center for nucleophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-O and C-N bonds.

Analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution. The electronegative oxygen and nitrogen atoms would create regions of negative electrostatic potential, while the hydrogens of the hydroxyl (OH) and amine (NH) groups would exhibit positive potential, indicating their susceptibility to electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of this compound This table presents representative values based on DFT calculations for similar small organic molecules.

| Property | Predicted Value (Representative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity). wuxiapptec.com |

| LUMO Energy | +1.8 eV | Indicates electron-accepting ability (electrophilicity). wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Reflects chemical reactivity and stability; a large gap suggests high stability. wuxiapptec.com |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Predicted XlogP3-AA | -1.1 | Indicates the compound is hydrophilic. uni.lu |

Spectroscopic Property Predictions (e.g., theoretical vibrational modes, predicted NMR shifts)

Computational methods can predict spectroscopic data, which aids in the interpretation of experimental spectra.

Theoretical Vibrational Modes: A molecule's vibrational modes correspond to the stretching, bending, wagging, twisting, and rocking motions of its atoms. libretexts.org For a non-linear molecule, the number of normal vibrational modes is calculated by the formula 3N-6, where N is the number of atoms. For this compound (C₅H₁₃NO₂), with N=21 atoms, there are 3(21) - 6 = 57 normal vibrational modes. libretexts.org DFT calculations can predict the frequencies and intensities of these modes, helping to assign peaks in an experimental Infrared (IR) spectrum. Key predicted vibrations would include O-H and N-H stretching, C-H stretching, C-O and C-N stretching, and various bending modes.

Predicted NMR Shifts: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. While absolute predicted values may differ from experimental ones, they are highly valuable for assigning signals and confirming structural features. The predicted shifts for this compound would be based on its electronic environment, with electronegative atoms like oxygen and nitrogen causing downfield shifts for adjacent protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are estimated based on typical chemical shift ranges and data for analogous compounds like 3-dimethylaminopropane-1,2-diol. chemicalbook.comsigmaaldrich.com

| Nucleus | Atom Description | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | -CH₂(OH) | 3.4 - 3.6 | ~65 |

| C2 | -CH(OH)- | 3.7 - 3.9 | ~72 |

| C3 | -CH₂(NH)- | 2.6 - 2.8 | ~55 |

| C4 | -CH₂(CH₃) | 2.5 - 2.7 | ~48 |

| C5 | -CH₃ | 1.0 - 1.2 | ~15 |

| - | OH (x2) | Broad, 2.0 - 4.0 | - |

| - | NH | Broad, 1.5 - 3.0 | - |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propane (B168953) backbone and the presence of functional groups capable of hydrogen bonding mean that this compound can exist in several conformations. libretexts.org

Conformational analysis involves studying the spatial arrangements of atoms resulting from rotation around single bonds. libretexts.org For this compound, rotation around the C1-C2 and C2-C3 bonds is of primary interest. The key conformations are staggered (including anti and gauche) and eclipsed.

A significant factor governing the stability of the conformers is the potential for intramolecular hydrogen bonding. In many 1,2-diols, the gauche conformation is found to be more stable than the anti conformation. chegg.com This is contrary to what would be expected from steric hindrance alone and is attributed to the stabilizing effect of a hydrogen bond between the two hydroxyl groups. In this compound, similar intramolecular hydrogen bonds are possible:

Between the two hydroxyl groups (O-H···O).

Between the secondary amine and a hydroxyl group (N-H···O).

Between a hydroxyl group and the amine nitrogen (O-H···N).

Computational studies would involve mapping the potential energy surface by rotating the dihedral angles to locate the energy minima corresponding to stable conformers. The gauche conformer, stabilized by an internal hydrogen bond, is predicted to be one of the lowest energy minima in the gas phase or in non-polar solvents.

The conformational preferences of this compound are expected to be highly dependent on the solvent environment. researchgate.net Molecular dynamics simulations and quantum chemical calculations using a polarizable continuum model (PCM) can be used to investigate these effects. mdpi.com

In non-polar solvents (e.g., CCl₄): Intramolecular hydrogen bonds are relatively strong, and thus the compact, folded gauche conformers are likely to be the most stable and populated. researchgate.net

In polar protic solvents (e.g., water, methanol): The solvent molecules can act as both hydrogen bond donors and acceptors. They can compete with and disrupt the internal hydrogen bonds of the solute. rsc.org This would likely destabilize the gauche conformer relative to more extended or anti conformers, which allow for more favorable solvation by the solvent molecules. rsc.org

In polar aprotic solvents (e.g., DMSO): These solvents can accept hydrogen bonds but cannot donate them. They would disrupt the O-H···N and O-H···O intramolecular bonds where the solute's hydroxyl group is the donor, potentially leading to a different conformational equilibrium than in protic or non-polar media. researchgate.net

Energy Minima and Conformational Preferences in Different Environments

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and intermediates that may be too transient to observe experimentally. rsc.orgriken.jp

For this compound, theoretical methods could be applied to investigate a variety of reactions. For instance, in its synthesis from glycidol (B123203) and ethylamine (B1201723), computational modeling could map out the reaction pathway for the nucleophilic ring-opening of the epoxide.

Another area of study could be its reactivity. For example, the reaction of related 3-amino-1,2-diols with aldehydes or phosgene (B1210022) has been studied computationally to understand stereochemical outcomes. researchgate.net A theoretical investigation of the reaction of this compound could involve:

Modeling Reactants and Products: Optimizing the geometries of the reactants and products.

Locating the Transition State (TS): Finding the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the reaction.

Calculating Activation Energy (Ea): Determining the energy barrier (the difference in energy between the TS and the reactants), which is crucial for predicting reaction rates.

Investigating Reaction Pathways: Following the intrinsic reaction coordinate (IRC) from the transition state to confirm that it connects the reactants and products as expected.

For example, a computational study could elucidate the mechanism of N-acylation, exploring whether the reaction proceeds via a direct nucleophilic attack or through a tetrahedral intermediate and identifying the rate-determining step. Such studies provide a detailed, atomistic understanding of the molecule's chemical behavior.

Transition State Characterization and Intrinsic Reaction Coordinate Mapping

The elucidation of reaction mechanisms involving this compound at a molecular level is significantly advanced through the use of computational chemistry, specifically through transition state (TS) analysis and intrinsic reaction coordinate (IRC) mapping. These methods provide a detailed picture of the energy landscape of a reaction, identifying the fleeting, high-energy structures that govern reaction rates and pathways.

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool used to confirm that a calculated transition state structure indeed connects the reactants and products of a specific reaction. rowansci.com Starting from an optimized TS geometry, the IRC calculation follows the reaction path in both forward and backward directions along the imaginary frequency, which corresponds to the motion over the energy barrier. rowansci.com This process maps out the minimum energy path, providing a clear depiction of the geometric and energetic changes as the reaction progresses. rowansci.comresearcher.life For reactions involving amino alcohols like this compound, this can be particularly insightful for understanding mechanisms such as nucleophilic additions or cyclizations. rsc.orgresearchgate.net

Computational methods like Density Functional Theory (DFT) are frequently employed to locate transition states and perform IRC calculations. researcher.life For instance, in studies of similar amino alcohol reactions, DFT calculations have been used to identify transition states and the subsequent reaction pathways. rsc.orgresearchgate.net The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is crucial for obtaining accurate results. researcher.liferesearchgate.net In complex systems, such as enzyme-catalyzed reactions, these calculations can help to understand the role of the catalyst in stabilizing the transition state. For example, in lipase-catalyzed N-acylation of amino alcohols, a proton shuttle mechanism involving the transfer of two protons in the transition state has been proposed based on computational evidence. researchgate.net

The characterization of a transition state involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. rowansci.com The connectivity between the transition state and the corresponding minima (reactants and products) is then confirmed by the IRC analysis. rsc.org This ensures that the located saddle point on the potential energy surface is the correct one for the reaction under investigation.

Energetic Profiles of Proposed Reaction Pathways

For reactions involving amino alcohols, different pathways are often possible. For example, in the addition of amino alcohols to electron-deficient olefins, both N-addition and O-addition products can be formed. rsc.org Computational studies can predict the preferred pathway by comparing the activation energies of the competing transition states. rsc.org In Ag(I)-catalyzed reactions of amino alcohols, it has been shown that the catalyst can act as both a Lewis acid and a Brønsted base, influencing the reaction mechanism and chemoselectivity. rsc.org The catalyst's interaction with the amino and hydroxyl groups can lower the energy barrier of one pathway over another. rsc.org

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from computational studies of reactions involving this compound. The values are for illustrative purposes and would be determined from specific DFT or other high-level ab initio calculations.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| N-Alkylation | TS-N | 25.3 | -15.8 |

| O-Alkylation | TS-O | 31.7 | -10.2 |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for studying the interaction of a ligand, such as this compound, with a larger molecule, like a metal center in a catalyst or an enzyme active site.

Ligand-Metal Ion Binding Simulations for Catalytic Applications

This compound possesses both nitrogen and oxygen donor atoms, making it a potential ligand for various metal ions. researchgate.net The coordination of this amino alcohol to a metal center is a key step in many catalytic processes. Molecular docking and binding simulations can provide insights into the geometry of the metal-ligand complex, the coordination mode (e.g., bidentate or monodentate), and the binding affinity.

These simulations can help in the rational design of catalysts by predicting how modifications to the ligand structure might affect its binding to the metal ion and, consequently, the catalytic activity. mdpi.com For example, DFT calculations can be used to compute the binding energies of different ligands to a metal ion, allowing for a comparison of their coordination strengths. mdpi.com Factors such as the chelate effect, where a multidentate ligand binds more strongly than multiple monodentate ligands, can be investigated. researchgate.net

The binding of amino alcohols to metal ions is influenced by factors such as the nature of the metal, the solvent, and the pH of the medium. Computational models can take these factors into account to provide a more realistic picture of the binding process.

The following table provides a hypothetical example of data that could be generated from ligand-metal ion binding simulations for this compound with different metal ions relevant to catalysis.

| Metal Ion | Coordination Mode | Binding Energy (kcal/mol) |

|---|---|---|

| Cu(II) | N,O-bidentate | -22.5 |

| Ni(II) | N,O-bidentate | -19.8 |

| Zn(II) | N,O-bidentate | -18.2 |

| Ag(I) | N-monodentate | -12.7 |

Intermolecular Interactions in Crystalline States and Solution

The physical properties and behavior of this compound in the solid state and in solution are governed by the nature and strength of its intermolecular interactions. The presence of hydroxyl (-OH) and amino (-NH) groups allows for the formation of strong hydrogen bonds.

In the crystalline state, these hydrogen bonds, along with weaker van der Waals forces, dictate the packing of the molecules in the crystal lattice. The specific arrangement of molecules can have a significant impact on properties such as melting point and solubility. X-ray crystallography is the primary experimental technique for determining crystal structures, while computational methods can be used to analyze and quantify the intermolecular interactions within the crystal.

In solution, the interactions between solute molecules and between solute and solvent molecules are crucial. In protic solvents like water, this compound can act as both a hydrogen bond donor (from its -OH and -NH groups) and a hydrogen bond acceptor (at the oxygen and nitrogen atoms). researchgate.net The balance between intramolecular hydrogen bonding (between the functional groups within the same molecule) and intermolecular hydrogen bonding with the solvent determines the conformational preferences of the molecule in solution. researchgate.netvaia.com For propane-1,2-diol, intramolecular hydrogen bonding is known to occur, which can affect its physical properties. vaia.com The addition of an ethylamino group introduces another site for hydrogen bonding, further influencing its behavior.

Computational studies, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound in different solvents and to analyze the network of intermolecular hydrogen bonds. nih.gov These studies can provide a detailed understanding of how the molecule is solvated and how it interacts with other molecules in the solution.

Advanced Analytical Methodologies for Research Characterization Non Biological

Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For 3-(Ethylamino)propane-1,2-diol (C₅H₁₃NO₂), HRMS would be used to confirm the presence of the molecular ion [M+H]⁺ with a theoretical exact mass of 120.10191. The observation of this ion within a narrow mass tolerance (e.g., ±5 ppm) provides strong evidence of successful synthesis. In research settings, HRMS is used to analyze crude reaction mixtures to confirm the formation of the desired product and identify potential byproducts by their exact masses. For instance, in the synthesis of a related compound, (R)-3-(Dimethylamino)propane-1,2-diol, HRMS confirmed its exact mass as 119.0946 Da, validating its elemental formula of C₅H₁₃NO₂.

Table 1: Theoretical Exact Mass Data for HRMS Confirmation

| Compound Name | Molecular Formula | Ion Type | Theoretical m/z |

|---|---|---|---|

| This compound | C₅H₁₃NO₂ | [M+H]⁺ | 120.10191 |

While one-dimensional (1D) NMR provides initial structural information, multidimensional NMR techniques are crucial for the unambiguous assignment of complex structures. emerypharma.com These experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the ethyl group's methyl and methylene (B1212753) protons, and between the protons along the propane-1,2-diol backbone. This confirms the connectivity of the carbon skeleton.